molecular formula C6H2F3N3S B11757001 3-(Trifluoromethylthio)pyrazine-2-carbonitrile

3-(Trifluoromethylthio)pyrazine-2-carbonitrile

Cat. No.: B11757001
M. Wt: 205.16 g/mol
InChI Key: PTZORZBIYPOGEZ-UHFFFAOYSA-N
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Description

3-(Trifluoromethylthio)pyrazine-2-carbonitrile is a chemical compound that belongs to the class of pyrazine derivatives. Pyrazines are six-membered nitrogen-containing heterocycles that are widely studied for their diverse applications in medicinal chemistry, agrochemicals, and materials science. The trifluoromethylthio group in this compound enhances its chemical stability and biological activity, making it a valuable target for research and industrial applications.

Preparation Methods

The synthesis of 3-(Trifluoromethylthio)pyrazine-2-carbonitrile typically involves the reaction of pyrazine derivatives with trifluoromethylthiolating agents. One common method includes the treatment of pyrazine-2-carbonitrile with trifluoromethylthiolating reagents such as trifluoromethylthiol chloride in the presence of a base like triethylamine . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature, yielding the desired product in good yields.

Chemical Reactions Analysis

3-(Trifluoromethylthio)pyrazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the nitrile group to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethylthio group can be substituted with other nucleophiles under appropriate conditions.

Scientific Research Applications

3-(Trifluoromethylthio)pyrazine-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylthio)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, the compound has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl2. This leads to the activation of caspase enzymes, which ultimately result in cell death . The trifluoromethylthio group also enhances the compound’s ability to interact with biological membranes, increasing its efficacy.

Comparison with Similar Compounds

3-(Trifluoromethylthio)pyrazine-2-carbonitrile can be compared with other pyrazine derivatives such as:

These comparisons highlight the unique properties of this compound, particularly its enhanced stability and bioactivity due to the trifluoromethylthio group.

Properties

IUPAC Name

3-(trifluoromethylsulfanyl)pyrazine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2F3N3S/c7-6(8,9)13-5-4(3-10)11-1-2-12-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTZORZBIYPOGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=N1)C#N)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2F3N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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